
BSJ-04-132
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BSJ-04-132 is a potent and selective degrader of cyclin-dependent kinase 4 (CDK4) based on Ribociclib. It is a proteolysis-targeting chimera (PROTAC) that connects ligands for Cereblon and CDK4. This compound has shown significant anti-cancer activity by selectively degrading CDK4 without affecting CDK6 and IKZF1/3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BSJ-04-132 is synthesized through a series of chemical reactions that involve the coupling of Cereblon and CDK4 ligands. The synthetic route typically involves the following steps:
Formation of the Cereblon ligand: This involves the synthesis of a ligand that can bind to the Cereblon protein.
Formation of the CDK4 ligand: This involves the synthesis of a ligand that can bind to the CDK4 protein.
Coupling of the ligands: The Cereblon and CDK4 ligands are then coupled together to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yield and purity, and involves stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BSJ-04-132 primarily undergoes degradation reactions where it induces the degradation of CDK4. This process involves the recruitment of the E3 ubiquitin ligase Cereblon to the CDK4 protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Reagents: The synthesis of this compound involves reagents such as Cereblon ligand, CDK4 ligand, coupling agents, and solvents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates and final product
Major Products
The major product of the degradation reaction induced by this compound is the degraded CDK4 protein. This degradation leads to the inhibition of CDK4-mediated cell cycle progression, thereby exerting its anti-cancer effects .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Tool Compound : BSJ-04-132 is utilized as a tool compound to study the mechanisms behind PROTAC-mediated protein degradation. It aids researchers in understanding how selective degradation can be achieved and optimized for therapeutic purposes .
Biology
- Cellular Studies : The compound is employed in cellular studies to investigate the role of CDK4 in cell cycle regulation and its implications in cancer progression. Its selective action allows researchers to delineate the specific contributions of CDK4 without interference from other kinases .
Medicine
- Therapeutic Potential : this compound is explored as a potential therapeutic agent for cancers that rely on CDK4 activity. Its ability to selectively degrade CDK4 makes it a promising candidate for targeted cancer therapies, particularly in tumors where CDK4 is overexpressed .
Industry
- Drug Development : The compound is utilized in the development of new PROTAC-based therapies, serving as a reference compound in drug discovery processes aimed at targeting specific proteins involved in disease pathways .
Molt-4 Cell Line Study
In vitro studies on Molt-4 cells demonstrated that treatment with this compound resulted in effective degradation of CDK4, leading to G1 phase cell cycle arrest. This study highlighted the compound's capacity to induce apoptosis in cancer cells reliant on CDK4 signaling .
Jurkat Cell Line Analysis
Further analysis using wildtype and CRBN-deleted Jurkat cells indicated that the cytostatic effects of this compound were contingent on CRBN-dependent degradation pathways. While palbociclib induced G1 arrest across both cell lines, this compound's effects were dependent on the presence of cereblon, underscoring its selective mechanism .
Wirkmechanismus
BSJ-04-132 exerts its effects by inducing the degradation of CDK4 through the PROTAC mechanism. The compound binds to both the CDK4 protein and the E3 ubiquitin ligase Cereblon. This binding facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome. The degradation of CDK4 leads to the inhibition of CDK4-mediated phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression from the G1 to the S phase .
Vergleich Mit ähnlichen Verbindungen
BSJ-04-132 is unique in its selective degradation of CDK4 without affecting CDK6 and IKZF1/3. Similar compounds include:
BSJ-03-123: Selectively induces the degradation of CDK6.
BSJ-02-162: Simultaneously induces the degradation of both CDK4 and CDK6
These compounds differ in their selectivity and potency, with this compound being particularly notable for its high selectivity towards CDK4 .
Eigenschaften
CAS-Nummer |
2349356-39-2 |
---|---|
Molekularformel |
C42H49N11O7 |
Molekulargewicht |
819.92 |
IUPAC-Name |
7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |
InChI-Schlüssel |
GWLSXEHHNOBFOI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BSJ-04-132; BSJ04132; BSJ 04 132; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.